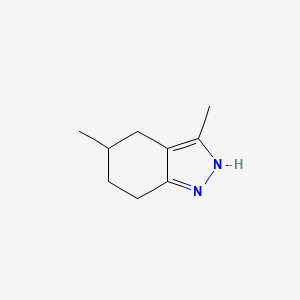
(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5
概述
描述
(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 is a deuterated derivative of 2,2-dimethyl-1,3-dioxolane-4-methanol. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the methanol group, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. This compound is often used as an internal standard or a tracer in chemical and biochemical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 typically involves the deuteration of 2,2-dimethyl-1,3-dioxolane-4-methanol. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, anhydrous conditions.
Substitution: SOCl₂, PBr₃, reflux conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halides, esters.
科学研究应用
(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 is widely used in scientific research due to its deuterium content. Some of its applications include:
Chemistry: Used as an internal standard in NMR spectroscopy to calibrate chemical shifts and quantify analytes.
Biology: Employed as a tracer in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of deuterated drugs and materials with enhanced stability and performance.
作用机制
The mechanism of action of (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 primarily involves its role as a deuterated compound. Deuterium atoms exhibit different nuclear properties compared to hydrogen, which affects the compound’s behavior in NMR spectroscopy and other analytical techniques. The presence of deuterium can influence reaction kinetics, isotope effects, and molecular interactions, making it a valuable tool in research.
相似化合物的比较
2,2-Dimethyl-1,3-dioxolane-4-methanol: The non-deuterated analog of (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5.
2,2-Dimethyl-1,3-dioxolane-4-methanol-d4: A partially deuterated version with four deuterium atoms.
2,2-Dimethyl-1,3-dioxolane-4-methanol-d6: A fully deuterated version with six deuterium atoms.
Uniqueness: this compound is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and other analytical applications. The presence of five deuterium atoms offers a balance between isotopic enrichment and cost-effectiveness, making it a preferred choice for various research purposes.
属性
IUPAC Name |
dideuterio-(4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/i3D2,4D2,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVYQYLELCKWAN-ZDGANNJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(O1)(C)C)([2H])C([2H])([2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-O-methoxymethyl-4-hydroxyphenyl)-](/img/new.no-structure.jpg)
![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)

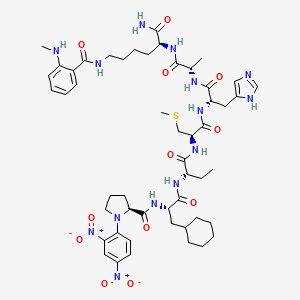
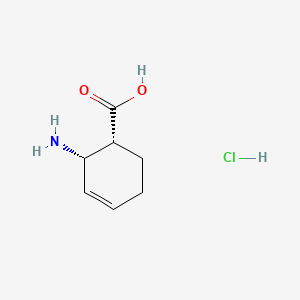
![(4R)-4-(4-fluorophenyl)-3-[[6-[[6-[[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1,3-benzodioxol-5-yl]methyl]-1,3-benzodioxol-5-yl]oxymethyl]piperidine](/img/structure/B1146828.png)
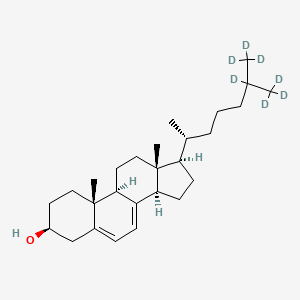
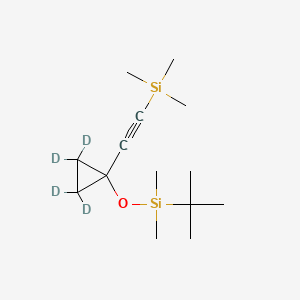
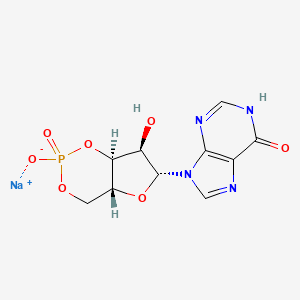
![Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate](/img/structure/B1146842.png)
